Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a benzoxazole ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzoxazole derivatives with thiazole derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE
Uniqueness
ETHYL 2-(2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of benzoxazole and thiazole rings, which imparts distinct chemical and biological properties
Biological Activity
Ethyl (2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : C20H20N2O4S2
- Molar Mass : 416.51 g/mol
- CAS Number : 309719-32-2
The structure includes a benzoxazole moiety, a thiazole ring, and an ethyl acetate group, contributing to its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives containing the benzoxazole structure exhibit activity against various bacterial strains. For instance:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Escherichia coli | 32 |
Compound B | Bacillus subtilis | 16 |
Compound C | Pichia pastoris | 8 |
The minimum inhibitory concentrations (MIC) demonstrate that certain derivatives are more effective against specific strains, highlighting the structure–activity relationship inherent in these compounds .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. A study assessed the effects on breast cancer cells (MCF-7 and MDA-MB-231), lung cancer cells (A549), and others. The findings revealed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
MDA-MB-231 | 20 |
A549 | 25 |
These results suggest that the compound may disrupt cellular processes vital for cancer cell survival .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The benzoxazole moiety interacts with enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by interfering with cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancerous cells, contributing to their death.
Case Studies
Several studies have documented the biological activity of related compounds:
- Antimicrobial Screening : A study screened multiple derivatives against E. coli and B. subtilis, identifying key structural features that enhance activity.
- Cytotoxicity Assays : Another investigation utilized WST-1 assays to evaluate cell viability in response to various concentrations of the compound across different cancer cell lines.
Properties
CAS No. |
443655-17-2 |
---|---|
Molecular Formula |
C16H15N3O4S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-22-14(21)7-10-8-24-15(17-10)19-13(20)9-25-16-18-11-5-3-4-6-12(11)23-16/h3-6,8H,2,7,9H2,1H3,(H,17,19,20) |
InChI Key |
QVIGJCOGXNECCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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